molecular formula C13H12ClNO3S2 B2607839 Ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate CAS No. 477567-71-8

Ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate

Cat. No. B2607839
CAS RN: 477567-71-8
M. Wt: 329.81
InChI Key: NKUIRTDHTOWFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of 5-Chlorothiophene-2-carboxylic acid, which can be used in the synthesis of rivaroxaban, an oxazolidinone derivative used in the treatment of thromboembolic disorders . A comparison of the hydrolysis and esterification methods for the determination of 5-chlorothiophene-2-carbonylchloride (CTCC), a potential genotoxic impurity, in the drug rivaroxaban (RIVA) drug substance was described .


Molecular Structure Analysis

The molecular structure of related compounds such as Ethyl 5-chlorothiophene-2-carboxylate has a molecular formula of C7H7ClO2S and a molecular weight of 190.65 .


Chemical Reactions Analysis

The hydrolysis and esterification methods were developed for the determination of 5-chlorothiophene-2-carbonylchloride (CTCC) in the drug rivaroxaban (RIVA) drug substance . A high-performance liquid chromatography (HPLC) method was developed to separate the hydrolysis product, 5-chlorothiophene-2-carboxylic acid (CTCA), and the esterification product, methyl-5-chlorothiophene-2-carboxylate (MCTC), from RIVA, process-related impurities, and degradation products of RIVA .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as Ethyl 5-chlorothiophene-2-carboxylate include a boiling point of 70-71°C and a density of 1.312±0.06 g/cm3 .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as “Ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate”, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry . For example, they are used as corrosion inhibitors , which can protect metal surfaces from corrosion.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including transistors and diodes.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Antimicrobial Activity

A series of ethyl-2- (substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo [ b ]thiophene-3-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activity . These compounds showed potent antibacterial and antifungal activities .

Anticancer Activity

The same series of thiophene derivatives were also evaluated for their in vitro antiproliferative activity against human lung cancer cell line (A-549) . Some of these compounds showed effective cytotoxic activity .

Mechanism of Action

The mechanism of action of related compounds involves nucleophilic addition to carbonyls . The nucleophile attacking the carbonyl is a resonance-stabilized carbanion .

Safety and Hazards

5-Chlorothiophene-2-carboxylic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S2/c1-3-18-13(17)11-7(2)6-10(20-11)15-12(16)8-4-5-9(14)19-8/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUIRTDHTOWFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.